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POLYGLYCERYL-6 POLYRICINOLEATE - 107615-51-0

POLYGLYCERYL-6 POLYRICINOLEATE

Catalog Number: EVT-1508369
CAS Number: 107615-51-0
Molecular Formula: C30H30N4O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Polyglycerol polyricinoleate is a food additive classified as an emulsifier, primarily used in the food industry. It is derived from glycerol and ricinoleic acid, which is typically sourced from castor oil. This compound is recognized for its ability to improve the texture and stability of food products, particularly in chocolate and other confections. It is commonly labeled as E476 in food regulations.

Source

Polyglycerol polyricinoleate is synthesized from glycerol and ricinoleic acid. Glycerol can be obtained through the hydrolysis of fats or oils, while ricinoleic acid is predominantly derived from castor oil. The synthesis process involves polymerizing glycerol and then esterifying it with ricinoleic acid.

Classification

Polyglycerol polyricinoleate falls under the category of emulsifiers and stabilizers in food technology. It is classified as a non-ionic surfactant, which means it does not carry a charge, making it suitable for use in various food formulations without affecting their flavor or color.

Synthesis Analysis

Methods

The traditional synthesis of polyglycerol polyricinoleate involves a multi-step process:

  1. Polyglycerol Production: Glycerol is heated above 200 °C in the presence of an alkaline catalyst to produce polyglycerols.
  2. Ricinoleic Acid Preparation: Ricinoleic acid is similarly heated to create interesterified fatty acids.
  3. Esterification: The polyglycerol and ricinoleic acid are combined and reacted under controlled conditions to form polyglycerol polyricinoleate.

Recent advancements have introduced enzymatic methods for synthesizing polyglycerol polyricinoleate, utilizing lipases that operate under milder conditions, thus enhancing product purity and reducing by-products .

Technical Details

The typical reaction conditions involve heating the reactants to approximately 200 °C with constant stirring and nitrogen purging to remove water formed during the reaction. The reaction is monitored until the desired acid value is achieved, indicating completion .

Molecular Structure Analysis

Structure

Polyglycerol polyricinoleate consists of a backbone of polyglycerol units linked by ether bonds, with ricinoleic acid side chains attached via ester bonds. The general structure can be represented as follows:

  • Polyglycerol Backbone: Composed of glycerol units (di-, tri-, or tetraglycerols).
  • Ricinoleic Acid Chains: Typically containing 80-90% ricinoleic acid, along with smaller amounts of oleic, linoleic, and stearic acids .

Data

  • Molecular Weight: The average molecular weight varies depending on the degree of polymerization.
  • Functional Groups: The presence of hydroxyl groups contributes to its emulsifying properties.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of polyglycerol polyricinoleate is esterification, where hydroxyl groups from polyglycerols react with carboxylic groups from ricinoleic acid. This reaction can be summarized as:

Polyglycerol+Ricinoleic AcidPolyglycerol Polyricinoleate+Water\text{Polyglycerol}+\text{Ricinoleic Acid}\rightarrow \text{Polyglycerol Polyricinoleate}+\text{Water}

Technical Details

The efficiency of this reaction can be influenced by factors such as temperature, pressure, and the presence of catalysts (alkaline catalysts or lipases). The removal of water during the reaction helps drive the equilibrium towards product formation .

Mechanism of Action

Process

Polyglycerol polyricinoleate functions primarily as an emulsifier in food products. Its mechanism involves reducing interfacial tension between immiscible phases (such as oil and water), allowing for better dispersion and stabilization of emulsions. This results in improved texture and mouthfeel in food products.

Data

  • Viscosity Reduction: In chocolate applications, polyglycerol polyricinoleate reduces viscosity significantly, facilitating easier processing and better flow characteristics .
  • Emulsification Efficiency: It enhances the stability of emulsions in various food formulations, contributing to longer shelf life and improved sensory properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Polyglycerol polyricinoleate is typically a yellowish viscous liquid.
  • Solubility: It is lipophilic, meaning it dissolves well in fats and oils but is insoluble in water and ethanol.

Chemical Properties

  • Acid Value: Not greater than 6.0.
  • Hydroxyl Value: Between 80 and 100.
  • Iodine Value: Between 72 and 103.
  • Saponification Value: Between 170 and 210.
  • Refractive Index: Between 1.463 and 1.467 at 65 °C .
Applications

Polyglycerol polyricinoleate has several scientific uses:

  1. Food Industry:
    • Widely used as an emulsifier in chocolate to enhance flow properties.
    • Utilized in low-fat spreads to maintain texture without compromising flavor.
    • Employed in salad dressings and baked goods for improved stability.
  2. Pharmaceuticals:
    • Can be used as a stabilizer in drug formulations that require emulsification.
  3. Cosmetics:
    • Serves as an emulsifying agent in creams and lotions due to its skin-friendly properties .
Chemical Structure and Synthesis

Molecular Architecture of PGPR: Polyglycerol Backbone and Ricinoleic Acid Esterification

Polyglyceryl-6 Polyricinoleate (PGPR) features a complex polymeric structure comprising two primary components: a polyglycerol backbone and esterified ricinoleic acid chains. The core architecture consists of six glycerol units connected through ether linkages (C-O-C bonds), forming a hydrophilic backbone with multiple free hydroxyl groups. Attached to this polyglycerol chain are ricinoleic acid moieties – hydroxy fatty acids primarily derived from castor oil – via ester bonds (CO-O) [2] [4]. This esterification occurs between the carboxyl groups of ricinoleic acid and the hydroxyl groups of the polyglycerol, creating a branched polyester structure [7].

The molecular conformation exhibits strong lipophilicity due to the dominance of long-chain fatty acid residues, which account for approximately 80-90% of the molecular mass. The remaining unesterified hydroxyl groups on both the glycerol backbone and ricinoleic acid chains contribute to the molecule's limited hydrophilic character and functionality as an emulsifier. This unique architecture allows PGPR to function as a surface-active agent that reduces interfacial tension between immiscible phases in complex systems [3] . The spatial arrangement creates a steric barrier that stabilizes dispersed droplets by preventing coalescence, a critical mechanism in emulsion stabilization [10].

Table 1: Structural Components and Their Functional Roles in PGPR

Structural ElementChemical CharacteristicsFunctional Role
Polyglycerol Backbone6 glycerol units linked by ether bondsProvides hydrophilic domains and hydroxyl groups for esterification
Ricinoleic Acid ChainsC18 fatty acids with hydroxyl group at C12Contributes lipophilic character and additional esterification sites
Ester LinkagesCovalent bonds (CO-O) between polyglycerol and fatty acidsCreates branched polyester structure with amphiphilic properties
Free Hydroxyl GroupsUnesterified -OH groups on glycerol and ricinoleateEnhances hydrogen bonding capacity and interfacial activity

Synthesis Pathways: Polyglycerol Polymerization and Interesterification Mechanisms

The industrial synthesis of PGPR follows a sequential two-stage process involving polyglycerol formation followed by esterification with polyricinoleic acid. In the initial stage, glycerol polymerization occurs under alkaline catalysis at elevated temperatures (200-250°C). This condensation reaction proceeds via a step-growth mechanism where glycerol molecules dehydrate to form ether linkages, generating polyglycerol-6 as the target oligomer. The reaction requires precise temperature control to prevent excessive polymerization beyond the hexameric stage and minimize the formation of cyclic byproducts [2] [7].

Simultaneously, ricinoleic acid precursors undergo interesterification. Castor oil triglycerides are transesterified or hydrolyzed to liberate ricinoleic acid, which then undergoes polycondensation through esterification between the carboxyl group of one molecule and the hydroxyl group of another. This forms polyricinoleic acid – oligomeric esters with molecular weights typically ranging from 800 to 1500 Da [2] [7].

The final synthesis stage involves esterification between the polyglycerol-6 and polyricinoleic acid components. This reaction is catalyzed by alkaline compounds (e.g., potassium hydroxide or sodium hydroxide) at 180-220°C under reduced pressure to remove reaction water. The process yields a complex mixture of esters with varying degrees of substitution, where approximately 70-90% of the polyglycerol hydroxyl groups become esterified [7]. Alternative enzymatic synthesis routes using lipase catalysts have been developed to improve specificity and reduce thermal degradation. These biocatalytic methods operate at lower temperatures (50-70°C) and demonstrate enhanced regioselectivity for terminal hydroxyl groups of the polyglycerol backbone [7].

Structural Variants: Degree of Glycerol Polymerization and Fatty Acid Chain Length Distribution

Commercial PGPR exhibits structural heterogeneity primarily due to variations in glycerol polymerization degree and fatty acid composition. While designated as polyglyceryl-6, the actual polyglycerol component demonstrates a distribution of oligomers centered around the hexamer (average degree of polymerization ≈ 6), with significant proportions of penta- and heptaglycerol present due to the statistical nature of the polymerization process [4]. This distribution influences the hydrophile-lipophile balance (HLB):

  • Polyglyceryl-4: More lipophilic (HLB ≈ 2.5)
  • Polyglyceryl-6: Intermediate (HLB ≈ 3.0)
  • Polyglyceryl-10: More hydrophilic (HLB > 6.0) [8]

The fatty acid composition shows similar variability. While predominantly derived from ricinoleic acid (12-hydroxy-9-octadecenoic acid, C18:1 OH), commercial PGPR may incorporate:

  • Soybean-derived fatty acids: Produced as a cost-effective alternative to castor oil
  • Modified ricinoleic acid: Partially hydrogenated or isomerized forms
  • Mixed fatty acid systems: Blends with stearic, oleic, or palmitic acids [2]

The chain length distribution of the polyricinoleic acid component significantly impacts functionality. Analysis reveals oligomers ranging from dimers to hexamers, with trimers and tetramers predominating. This structural diversity creates a molecular weight distribution spanning 1000-2500 Da, contributing to PGPR's effectiveness as a viscosity modifier in chocolate systems through polydisperse interactions with solid particles [2] [4].

Table 2: Structural Variants and Their Functional Implications

Structural ElementCommon VariantsFunctional Impact
Glycerol Polymerization4-7 glycerol unitsHigher polymerization increases hydrophilicity and emulsion stabilization capacity
Fatty Acid SourceCastor oil (ricinoleic), Soybean oilRicinoleic acid provides optimal viscosity reduction; alternatives may reduce performance
Substitution Degree70-90% esterificationHigher esterification increases lipophilicity and oil solubility
Polyricinoleate Chain LengthDimers to hexamers (predominantly trimers)Longer chains enhance film-forming properties at interfaces

Physicochemical Properties: Solubility, Viscosity, and Thermal Stability

PGPR demonstrates distinctive physicochemical properties that determine its industrial applications. Its solubility profile is strongly lipophilic: fully miscible with edible oils (soybean, palm, sunflower), triglycerides, and most organic solvents (chloroform, ether). Conversely, it is practically insoluble in water, ethanol, and methanol, though it can form stable water-in-oil emulsions at concentrations as low as 0.5% [2] [8]. This insolubility stems from its high molecular weight and predominance of hydrophobic fatty acid chains.

The compound presents as a viscous liquid (typically 800-1500 cP at 25°C) with a characteristic yellow to amber coloration. Its most technologically significant property is the pronounced reduction of yield stress in suspension systems. In chocolate formulations, PGPR concentrations of 0.1-0.5% reduce apparent viscosity by 30-60% through disruption of particle-particle interactions (cacao solids, sugar crystals) and reduction of interparticulate friction [2] . This functionality arises from PGPR's adsorption onto solid surfaces, creating a hydrophobic film that promotes slip between particles in the continuous fat phase.

PGPR exhibits substantial thermal stability suitable for food processing conditions. Thermal gravimetric analysis reveals decomposition initiation at approximately 220-250°C, well above typical chocolate conching temperatures (50-70°C) and baking applications (<200°C). The material demonstrates oxidative stability comparable to vegetable oils due to its saturated character at ester linkages, though residual double bonds in ricinoleate chains remain susceptible to oxidation at elevated temperatures. PGPR maintains functionality across the pH range of 3-10, with hydrolysis of ester bonds becoming significant only under strongly alkaline conditions (pH > 10) or in the presence of lipases [7] [8].

Table 3: Key Physicochemical Properties of PGPR

PropertyTechnical SpecificationsFunctional Significance
SolubilitySoluble in oils, triglycerides; insoluble in water, ethanolDetermines application in lipid-based systems and emulsions
Viscosity800-1500 cP at 25°C (pure); 30-60% reduction in chocolate systemsEnables processing efficiency and mold filling in confectionery
Thermal StabilityDecomposition onset at 220-250°CWithstands food processing temperatures without degradation
Interfacial ActivityReduces oil-water interfacial tension to 1-5 mN/mStabilizes water-in-oil emulsions in cosmetics and spreads
HLB ValueApproximately 3.0Classifies as lipophilic emulsifier suitable for W/O systems

Properties

CAS Number

107615-51-0

Product Name

POLYGLYCERYL-6 POLYRICINOLEATE

Molecular Formula

C30H30N4O8

Synonyms

POLYGLYCERYL-6 POLYRICINOLEATE

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